aplysinamisine I aplysinamisine I
Brand Name: Vulcanchem
CAS No.: 150417-67-7
VCID: VC0141660
InChI: InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1
SMILES: COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br
Molecular Formula: C16H17Br2N5O4
Molecular Weight: 503.1 g/mol

aplysinamisine I

CAS No.: 150417-67-7

Main Products

VCID: VC0141660

Molecular Formula: C16H17Br2N5O4

Molecular Weight: 503.1 g/mol

aplysinamisine I - 150417-67-7

CAS No. 150417-67-7
Product Name aplysinamisine I
Molecular Formula C16H17Br2N5O4
Molecular Weight 503.1 g/mol
IUPAC Name (6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Standard InChI InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1
Standard InChIKey RPBHRSIJJYCYKG-KFALPHBMSA-N
Isomeric SMILES COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br
SMILES COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br
Canonical SMILES COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br
Synonyms aplysinamisine I
aplysinamisine-I
PubChem Compound 6444286
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator